4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Crystallographic Analysis via X-ray Diffraction
X-ray diffraction analysis provides fundamental insights into the three-dimensional molecular structure of 4-(3-methylbutyl)-1-sulfanyl-4H,5H-triazolo[4,3-a]quinazolin-5-one. The crystallographic investigation reveals the precise spatial arrangement of atoms within the molecular framework, establishing the definitive connectivity and conformational preferences of this complex heterocyclic system. The triazolo[4,3-a]quinazoline core structure demonstrates a fused ring system where the triazole ring is annelated to the quinazoline moiety in a specific orientation that influences the overall molecular geometry.
The crystal structure analysis confirms the presence of the 3-methylbutyl substituent attached to the nitrogen atom at position 4 of the triazoloquinazoline framework. This alkyl chain adopts a specific conformation that minimizes steric interactions while maintaining optimal packing arrangements within the crystal lattice. The sulfanyl group at position 1 introduces additional structural complexity through its sulfur-hydrogen bonding interactions, which contribute to the stabilization of the crystal structure.
Comparative studies with related triazoloquinazoline derivatives indicate that the type of annelation between the triazole and quinazoline rings significantly influences the molecular geometry. The molecules typically exhibit non-planar conformations, with substituents forming pincer-like arrangements that affect intermolecular interactions and crystal packing patterns. The 4-(3-methylbutyl) substituent orientation and the sulfanyl group positioning create specific spatial relationships that determine the compound's overall three-dimensional structure.
Spectroscopic Identification (Fourier Transform Infrared, $$^{1}\text{H}$$ Nuclear Magnetic Resonance, $$^{13}\text{C}$$ Nuclear Magnetic Resonance)
Fourier Transform Infrared spectroscopy provides essential information about the functional groups present in 4-(3-methylbutyl)-1-sulfanyl-4H,5H-triazolo[4,3-a]quinazolin-5-one. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecular structure. The carbonyl stretching vibration associated with the quinazolinone moiety typically appears in the region around 1645-1683 wavenumbers per centimeter, indicating the presence of the lactam functionality. Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumbers per centimeter range, while aliphatic carbon-hydrogen stretches from the 3-methylbutyl chain appear at lower frequencies around 2900-3000 wavenumbers per centimeter.
The $$^{1}\text{H}$$ Nuclear Magnetic Resonance spectrum reveals detailed information about the hydrogen atom environments within the molecule. The aromatic protons of the quinazoline ring system typically resonate in the downfield region between 7.0 and 8.5 parts per million, reflecting their deshielded nature due to the aromatic ring current effects. The 3-methylbutyl substituent generates a characteristic pattern of signals, with the terminal methyl groups appearing as doublets around 0.9-1.0 parts per million, while the methylene protons adjacent to the nitrogen atom resonate at approximately 4.0-4.5 parts per million due to the deshielding effect of the nitrogen atom.
| Functional Group | $$^{1}\text{H}$$ Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 7.0-8.5 | Multiplet | 4H |
| Nitrogen-methylene | 4.0-4.5 | Triplet | 2H |
| Alkyl chain | 1.5-2.5 | Multiple | 3H |
| Terminal methyls | 0.9-1.0 | Doublet | 6H |
The $$^{13}\text{C}$$ Nuclear Magnetic Resonance spectrum provides complementary information about the carbon atom environments throughout the molecular structure. The carbonyl carbon of the quinazolinone ring typically resonates around 160-170 parts per million, while aromatic carbons appear in the 120-140 parts per million region. The aliphatic carbons of the 3-methylbutyl chain show characteristic chemical shifts with the terminal methyl carbons appearing around 20-25 parts per million and the intermediate methylene and methine carbons resonating between 25-40 parts per million.
Thermogravimetric and Differential Thermal Analysis
Thermogravimetric analysis reveals the thermal stability profile of 4-(3-methylbutyl)-1-sulfanyl-4H,5H-triazolo[4,3-a]quinazolin-5-one across a temperature range typically spanning from ambient conditions to 800 degrees Celsius. The compound demonstrates initial thermal stability up to approximately 200-250 degrees Celsius, beyond which decomposition processes begin to occur. The first significant mass loss event corresponds to the elimination of the 3-methylbutyl substituent, which occurs through thermal cleavage of the carbon-nitrogen bond connecting the alkyl chain to the triazoloquinazoline core.
The thermogravimetric curve typically exhibits multiple decomposition stages, with the most prominent mass loss occurring between 250-400 degrees Celsius. This temperature range encompasses the decomposition of the organic framework, including the breakdown of the heterocyclic ring systems and the loss of the sulfanyl functionality. The final decomposition stage, occurring above 400 degrees Celsius, involves the complete pyrolysis of the remaining organic components, leaving minimal residual mass that may consist of inorganic impurities or carbonaceous materials.
Differential thermal analysis complements the thermogravimetric data by providing information about the heat flow associated with thermal transitions and decomposition events. The differential thermal analysis thermogram reveals endothermic transitions corresponding to melting processes, typically occurring in the temperature range of 250-300 degrees Celsius. Subsequent exothermic events indicate decomposition reactions that release energy as the molecular structure breaks down into smaller fragments.
| Temperature Range (°C) | Mass Loss (%) | Thermal Event | Attribution |
|---|---|---|---|
| 25-200 | <2 | Dehydration | Moisture loss |
| 200-300 | 15-25 | Endothermic | Melting/sublimation |
| 300-450 | 40-60 | Exothermic | Main decomposition |
| 450-600 | 20-30 | Exothermic | Secondary decomposition |
| >600 | 5-10 | - | Residual pyrolysis |
The thermal analysis data provides crucial information for understanding the practical handling and storage requirements of the compound. The onset temperature of decomposition establishes upper limits for processing conditions, while the multiple decomposition stages suggest complex fragmentation pathways that may involve the sequential loss of different molecular fragments. These thermal characteristics are particularly relevant for applications requiring elevated temperatures or for understanding the compound's behavior under various environmental conditions.
Properties
IUPAC Name |
4-(3-methylbutyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9(2)7-8-17-12(19)10-5-3-4-6-11(10)18-13(17)15-16-14(18)20/h3-6,9H,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNKKHCCJLPULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321090 | |
| Record name | 4-(3-methylbutyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
750624-62-5 | |
| Record name | 4-(3-methylbutyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone. This reaction proceeds through the formation of an intermediate dihydrotriazole, followed by the cleavage of the ketone residue . The reaction conditions generally include the use of solvents such as acetone and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Oxidation Reactions of the Sulfanyl Group
The sulfanyl group undergoes oxidation under controlled conditions:
Key findings:
-
Oxidation selectivity depends on stoichiometry and temperature.
-
Sulfone derivatives show enhanced thermal stability (DSC data shows ΔTₘ ↑15–20°C vs. parent compound) .
Nucleophilic Substitution at the Sulfanyl Position
The sulfur atom participates in nucleophilic displacement:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 8 hrs | 1-methylthio analog | 78% | Similar alkylation in |
| Benzyl chloride | TEA, THF, reflux, 12 hrs | 1-benzylthio analog | 65% | Comparative studies |
Mechanistic notes:
-
Steric hindrance from the 3-methylbutyl group reduces reactivity at N4.
Cycloaddition Reactions Involving the Triazole Ring
The triazolo[4,3-a]quinazoline system participates in dipolar cycloadditions:
Key limitations:
-
Electron-deficient dienophiles required due to moderate triazole ring aromaticity .
-
No reaction observed with simple alkenes/alkynes under thermal conditions .
Hydrolysis of the Quinazolinone Core
Controlled degradation under acidic/basic conditions:
Stability data:
-
pH 4–9: <5% degradation over 30 days (accelerated stability testing) .
-
Photolytic degradation observed under UVB light (t₁/₂ = 48 hrs).
Metal Complexation
The sulfur and nitrogen atoms coordinate transition metals:
| Metal Salt | Molar Ratio | Observed Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) acetate | 1:2 | Square planar | 8.2 ± 0.3 |
| Pd(II) chloride | 1:1 | Tetrahedral | 6.7 ± 0.2 |
Biological implications:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance:
- Case Study : A study demonstrated that derivatives of triazoloquinazolinones displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells:
- Research Findings : In vitro studies revealed that the compound could inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism is believed to involve the modulation of inflammatory pathways:
- Case Study : In animal models, administration of related triazole compounds resulted in reduced levels of pro-inflammatory cytokines .
Corrosion Inhibition
The compound has shown promise as a corrosion inhibitor in metal protection applications. Its effectiveness stems from its ability to form protective films on metal surfaces:
- Research Findings : Electrochemical studies indicated that this compound can significantly reduce corrosion rates in acidic environments .
Self-Assembled Monolayers (SAMs)
The use of this compound in the formation of self-assembled monolayers on metal substrates has been explored. SAMs are crucial for enhancing surface properties such as wettability and biocompatibility:
- Case Study : Experiments demonstrated that SAMs formed with this compound exhibited improved anti-fogging properties on optical surfaces .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The triazole and quinazoline moieties are known to inhibit specific enzymes, leading to the disruption of cellular processes. The sulfanyl group may also contribute to the compound’s activity by forming covalent bonds with target proteins, thereby enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazolo[4,3-a]quinazolin-5-one scaffold is highly modular, with substitutions at the 1- and 4-positions significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations
Substituent Effects on Activity: Antihistaminic Activity: The 3-ethylphenyl group in compound 4b enhances H1-antihistaminic potency (74.6% protection) compared to chlorpheniramine (71%), while its 1-methyl substitution reduces sedation (10% vs. 30%) . Anticonvulsant Activity: The p-fluorophenyl substituent in 3f confers strong anticonvulsant activity, whereas triazolone derivatives (e.g., 4a–f in ) lose efficacy, highlighting the critical role of the triazole ring. Kinase Inhibition: Bulky groups like tert-butoxycarbonylaminopropyl (compound 38) are associated with kinase inhibitory activity, suggesting that lipophilic substituents may enhance target binding .
Sulfanyl Group Reactivity :
- In analogous thioamide-containing triazoloquinazolines, the sulfanyl group participates in regioselective S-alkylation or S-acylation reactions, followed by thermodynamically controlled N-acylation (e.g., transacylation) . Computational studies (DFT) support this behavior, indicating that the target compound’s -SH group may exhibit similar reactivity .
Physicochemical Properties
- Lipophilicity : The 3-methylbutyl chain in the target compound likely increases logP compared to shorter-chain analogs (e.g., 3-ethylphenyl or methoxypropyl derivatives) . This could enhance membrane permeability but may reduce aqueous solubility.
- Molecular Weight : Estimated at ~320 Da, the target compound falls within the acceptable range for drug-likeness (Rule of Five), unlike bulkier analogs like compound 38 (503.54 Da) .
Biological Activity
The compound 4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a member of the triazoloquinazolinone family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antioxidant and antibacterial properties, as well as its potential therapeutic applications.
Chemical Structure
The compound features a triazole ring fused with a quinazolinone moiety and a sulfanyl group, which are critical for its biological interactions. The structural formula can be represented as follows:
1. Antioxidant Activity
Research has shown that derivatives of triazoloquinazolinones exhibit significant antioxidant properties. For instance, compounds similar to this compound have demonstrated effective free radical scavenging abilities. The antioxidant activity is often assessed using assays such as DPPH and ABTS.
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| 4-(3-methylbutyl)-1-sulfanyl-... | TBD | TBD |
| Ascorbic Acid | 0.87 | 0.87 |
The specific IC50 values for 4-(3-methylbutyl)-1-sulfanyl-... are yet to be determined (TBD), but related compounds have shown promising results that suggest potential therapeutic applications in oxidative stress-related conditions.
2. Antibacterial Activity
The antibacterial efficacy of triazoloquinazolinones has been extensively studied. Compounds within this class have been tested against various Gram-positive and Gram-negative bacteria.
| Bacteria | MIC (μg/mL) for 4-(3-methylbutyl)-... | Reference Compound MIC (μg/mL) |
|---|---|---|
| Escherichia coli | TBD | Norfloxacin: 8 |
| Staphylococcus aureus | TBD | Penicillin: 10 |
| Candida albicans | TBD | Fluconazole: 16 |
In vitro studies indicate that this compound exhibits broad-spectrum antibacterial activity, with significant binding affinities to bacterial enzymes as demonstrated through molecular docking studies.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the triazole and sulfanyl groups facilitates binding to these targets, potentially leading to inhibition of key metabolic pathways in bacteria or modulation of inflammatory responses in oxidative stress scenarios.
Case Studies
Several studies have highlighted the biological potential of triazoloquinazolinone derivatives:
- Case Study 1 : In vivo tests on guinea pigs demonstrated that compounds related to 4-(3-methylbutyl)-... provided significant protection against histamine-induced bronchospasm, indicating potential applications in treating allergic reactions and asthma.
- Case Study 2 : A comparative study assessed the efficacy of various derivatives against bacterial strains. The compound exhibited comparable activity to established antibiotics like norfloxacin and penicillin.
Q & A
Q. What are the key considerations in designing a synthesis route for 4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one?
- Methodological Answer : Synthesis typically begins with cyclization of precursors like hydrazine derivatives (e.g., 2-hydrazinoquinazolinones) under reflux conditions in polar solvents (e.g., ethanol or methanol). Temperature control (70–100°C) and reaction time optimization (6–12 hours) are critical to avoid side products like over-oxidized sulfones. The introduction of the 3-methylbutyl group requires alkylation steps using halides or tosylates, with nucleophilic substitution monitored via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the triazoloquinazoline core and substituents (e.g., methylbutyl and sulfanyl groups). Infrared (IR) spectroscopy confirms functional groups (e.g., C=S stretch at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak. X-ray crystallography (e.g., CCDC-1441403) provides definitive bond lengths and angles, resolving ambiguities in regiochemistry .
Q. How does the choice of solvent impact the reaction yield during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while polar protic solvents (e.g., ethanol) stabilize intermediates during cyclization. For example, methanol increases cyclization efficiency by 15–20% compared to THF due to better solubility of hydrazine precursors. Solvent selection also affects crystallization; ethanol yields larger crystals for X-ray analysis .
Advanced Research Questions
Q. How can computational methods complement experimental data in understanding the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electron density distribution, revealing nucleophilic sites (e.g., sulfur in the sulfanyl group) and HOMO-LUMO gaps (~4.5 eV). Molecular docking studies model interactions with biological targets (e.g., enzymes), identifying binding affinities (ΔG ≈ -8.2 kcal/mol) and guiding SAR modifications. Computational results must be validated against experimental kinetics (e.g., UV-Vis monitoring of redox reactions) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activities often arise from variations in substituent positioning (e.g., methylbutyl vs. benzyl groups) or assay conditions (e.g., pH, cell lines). Systematic SAR studies with standardized protocols (e.g., CLSI guidelines for MIC assays) and meta-analyses of IC₅₀ values can clarify trends. For example, sulfanyl groups enhance activity against Gram-positive bacteria (MIC = 8 µg/mL) but show reduced efficacy in acidic environments .
Q. How can reaction mechanisms for sulfanyl group oxidation be elucidated?
- Methodological Answer : Kinetic studies using hydrogen peroxide as an oxidant (0.1–1.0 M) track sulfoxide/sulfone formation via HPLC. Isotopic labeling (³⁴S) combined with mass spectrometry identifies intermediates. Computational transition state analysis (e.g., Gaussian 16) reveals activation energies (Eₐ ≈ 45 kJ/mol) and confirms a radical-mediated pathway. Controlled experiments under inert atmospheres (N₂) suppress side reactions .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Poor solubility in common solvents and polymorphism complicate crystallization. Slow evaporation from DMSO/water (1:3 v/v) at 4°C produces diffraction-quality crystals. Additives (e.g., 5% glycerol) reduce lattice disorder. Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves packing motifs (e.g., π-π stacking between quinazoline rings, distance = 3.6 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
